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Compound of Interest

Compound Name: KDM5-C49 hydrochloride

Cat. No.: B15583812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of KDM5-C49 hydrochloride with other

inhibitors of the KDM5 family of histone demethylases. The information presented is based on

available experimental data to assist researchers in selecting the appropriate tool compounds

for their studies in oncology and other therapeutic areas.

Introduction to KDM5 Demethylases
The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are Fe(II) and α-

ketoglutarate-dependent oxygenases that play a crucial role in epigenetic regulation by

removing methyl groups from lysine 4 of histone H3 (H3K4me2/3).[1][2] Dysregulation of KDM5

activity is implicated in various cancers, making them attractive targets for therapeutic

intervention. KDM5 inhibitors work by blocking the catalytic activity of these enzymes, leading

to an increase in global H3K4 trimethylation (H3K4me3) and subsequent modulation of gene

expression.[3]

KDM5-C49 Hydrochloride: A Profile
KDM5-C49 is a potent and selective inhibitor of the KDM5 family of demethylases. It serves as

a valuable chemical probe for studying the biological functions of KDM5 enzymes. Its ethyl

ester prodrug, KDM5-C70, is cell-permeable and is often used in cellular assays to investigate

the effects of KDM5 inhibition.[4]
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Comparative Biochemical Activity
The following table summarizes the in vitro biochemical activity of KDM5-C49 hydrochloride
and other notable KDM5 inhibitors against the KDM5 family members. The data is presented

as half-maximal inhibitory concentrations (IC50), which represent the concentration of the

inhibitor required to reduce the enzyme's activity by 50%.

Inhibitor
KDM5A
IC50 (nM)

KDM5B
IC50 (nM)

KDM5C
IC50 (nM)

KDM5D
IC50 (nM)

Selectivity
Profile

KDM5-C49 40 160 100
Data not

available

25–100-fold

selective for

KDM5B over

KDM6B[1]

KDOAM-25 71[5] 19[5] 69[5] 69[5]

Highly

selective

against other

2-OG

oxygenases[5

]

CPI-455 10[6]
Data not

available

Data not

available

Data not

available

Pan-KDM5

inhibitor[6]

GSK467
Data not

available

26 (IC50), 10

(Ki)

Data not

available

Data not

available

Selective for

KDM5B[7]

KDM5-Inh1 4.3[8] 0.28[8]
Data not

available

Data not

available

Pan-KDM5

inhibitor[8]

Cellular Activity and Anti-Proliferative Effects
The inhibition of KDM5 enzymes in cellular contexts leads to an increase in global H3K4me3

levels and can induce anti-proliferative effects in cancer cell lines.
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Inhibitor Cell Line(s) Effect on H3K4me3
Anti-Proliferative
Effect (IC50/EC50)

KDM5-C70 (prodrug

of KDM5-C49)

MM.1S (Multiple

Myeloma)

Increased H3K4me3

at transcription start

sites[4]

EC50 of ~50 μM in

MM1S cells[5]

KDOAM-25
MM1S (Multiple

Myeloma)

Increased global

H3K4 methylation[5]

Impaired

proliferation[5]

CPI-455
Multiple cancer cell

lines

Elevated global

H3K4me3[6]

Decreased survival of

drug-tolerant persister

cells[6]

KDM5-Inh1
HER2+ Breast Cancer

Cells

Increased

H3K4me2/3[9]

Induces apoptosis and

cell cycle inhibition[8]

Experimental Protocols
Biochemical Assay for KDM5 Inhibition (AlphaScreen)
This protocol describes a high-throughput method to determine the IC50 values of inhibitors

against KDM5 enzymes.

Materials:

Recombinant KDM5 enzyme (e.g., KDM5B)

Biotinylated histone H3 peptide substrate (e.g., H3K4me3)

S-adenosyl-methionine (SAM) as a co-factor

AlphaScreen™ Streptavidin Donor beads and Anti-unmethylated H3K4 Acceptor beads

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, 1

mM DTT)

384-well microplates

Plate reader capable of AlphaScreen detection
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Procedure:

Prepare serial dilutions of the test inhibitor (e.g., KDM5-C49 hydrochloride) in assay buffer.

In a 384-well plate, add the KDM5 enzyme, biotinylated H3K4me3 peptide substrate, and

SAM.

Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a

negative control (no enzyme).

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the

enzymatic reaction to proceed.

Stop the reaction by adding a mixture of AlphaScreen™ Streptavidin Donor beads and Anti-

unmethylated H3K4 Acceptor beads in a bead dilution buffer.

Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding.

Read the plate on an AlphaScreen-capable plate reader.

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value

by fitting the data to a dose-response curve.

Preparation

Reaction Detection Analysis

Inhibitor Dilution

Dispense into 384-well Plate

Enzyme/Substrate/SAM Mix

Incubate (e.g., 60 min) Add AlphaScreen Beads Incubate in Dark (60 min) Read Plate Calculate % Inhibition Determine IC50

Click to download full resolution via product page

Workflow for KDM5 Inhibition AlphaScreen Assay

Cellular Assay for H3K4me3 Levels (Western Blot)
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This protocol outlines the steps to measure changes in global H3K4me3 levels in cells treated

with a KDM5 inhibitor.

Materials:

Cancer cell line of interest

KDM5 inhibitor (e.g., KDM5-C70)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Seed cells in culture plates and allow them to adhere overnight.

Treat the cells with various concentrations of the KDM5 inhibitor for a specified time (e.g.,

24-72 hours). Include a vehicle-treated control.

Harvest the cells and prepare whole-cell lysates using lysis buffer.

Quantify the protein concentration of each lysate.
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Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the signal using an ECL substrate and an imaging system.

Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading

control.

Quantify the band intensities to determine the relative change in H3K4me3 levels.
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Western Blot Workflow for H3K4me3 Detection
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Anti-Proliferative Assay (MTT Assay)
This protocol is used to assess the effect of KDM5 inhibitors on the proliferation and viability of

cancer cells.

Materials:

Cancer cell line of interest

KDM5 inhibitor

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Seed cells at a predetermined density in a 96-well plate and allow them to attach overnight.

Treat the cells with a range of concentrations of the KDM5 inhibitor. Include untreated and

vehicle-treated controls.

Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

convert MTT to formazan crystals.

Add the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 value of the inhibitor.
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MTT Cell Proliferation Assay Workflow

Signaling Pathways Modulated by KDM5 Inhibitors
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KDM5 inhibitors have been shown to impact several key signaling pathways involved in cancer

progression and immune response.

PI3K/AKT Signaling Pathway
KDM5B has been shown to be essential for the hyper-activation of the PI3K/AKT signaling

pathway in prostate cancer.[10][11] Inhibition of KDM5B leads to a reduction in the levels of the

p110α catalytic subunit of PI3K, resulting in decreased AKT phosphorylation and subsequent

inhibition of tumor growth.[10]
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In B-cell lymphomas, KDM5 inhibition has been observed to decrease the phosphorylation of

key components of the MAPK/ERK signaling pathway, including BRAF and ERK1/2.[12] This

suggests that KDM5 inhibitors may exert their anti-cancer effects in part by suppressing this

pro-proliferative pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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